molecular formula C9H12N2S B7575690 m-Xylylthiocarbamid

m-Xylylthiocarbamid

Cat. No. B7575690
M. Wt: 180.27 g/mol
InChI Key: YOGZYIKSCZLDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Xylylthiocarbamid (MXC) is a chemical compound that belongs to the family of thiocarbamates. It is widely used in scientific research for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. MXC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various diseases.

Mechanism of Action

M-Xylylthiocarbamid inhibits PTP activity by binding to the active site of the enzyme and blocking its catalytic activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have downstream effects on various signaling pathways.
Biochemical and physiological effects:
m-Xylylthiocarbamid has been shown to have a variety of biochemical and physiological effects, including the regulation of insulin signaling, the modulation of immune responses, and the inhibition of cancer cell growth. m-Xylylthiocarbamid has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using m-Xylylthiocarbamid in lab experiments is its ability to selectively inhibit PTPs, which allows researchers to investigate the specific role of these enzymes in various cellular processes. However, m-Xylylthiocarbamid can also have off-target effects on other enzymes, which can complicate data interpretation. Additionally, m-Xylylthiocarbamid is a toxic compound and must be handled with care in the lab.

Future Directions

There are several future directions for research involving m-Xylylthiocarbamid. One area of interest is the development of more selective PTP inhibitors that can target specific isoforms of these enzymes. Another area of interest is the use of m-Xylylthiocarbamid as a therapeutic agent for diseases such as diabetes, cancer, and neurodegenerative disorders. Additionally, m-Xylylthiocarbamid could be used in combination with other drugs to enhance their efficacy or reduce their side effects.

Synthesis Methods

M-Xylylthiocarbamid can be synthesized through a two-step process involving the reaction of m-xylylene diamine with carbon disulfide to form the intermediate m-xylylene dithiocarbamate, which is then treated with acid to produce m-Xylylthiocarbamid.

Scientific Research Applications

M-Xylylthiocarbamid has been used extensively in scientific research to investigate the role of PTPs in various cellular processes. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling. m-Xylylthiocarbamid has also been used to study the role of PTPs in cancer, inflammation, and other diseases.

properties

IUPAC Name

(3-methylphenyl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGZYIKSCZLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Xylylthiocarbamid

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